7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1810069-89-6
VCID: VC5964577
InChI: InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H
SMILES: CC1=CC2=C(CCCC2N)C=C1.Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.71

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 1810069-89-6

Cat. No.: VC5964577

Molecular Formula: C11H16ClN

Molecular Weight: 197.71

* For research use only. Not for human or veterinary use.

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 1810069-89-6

Specification

CAS No. 1810069-89-6
Molecular Formula C11H16ClN
Molecular Weight 197.71
IUPAC Name 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H
Standard InChI Key HCBRYFDVZWVSGL-UHFFFAOYSA-N
SMILES CC1=CC2=C(CCCC2N)C=C1.Cl

Introduction

Chemical and Physical Properties

The structural and physicochemical characteristics of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride underpin its utility in research. The compound’s molecular structure combines a partially saturated naphthalene ring with a methyl group at the 7-position and an amine group at the 1-position, protonated as a hydrochloride salt. Key properties include:

PropertyValueSource
CAS Number1810069-89-6
Molecular FormulaC11H16ClN\text{C}_{11}\text{H}_{16}\text{ClN}
Molecular Weight197.70 g/mol
SolubilitySoluble in DMSO, methanol
Storage ConditionsRoom temperature (RT), dry
Purity≥98%

The hydrochloride salt enhances stability and solubility in polar solvents, facilitating its use in solution-phase reactions . Storage recommendations emphasize protection from moisture and prolonged freezing, with stock solutions stable for up to six months at -80°C .

Synthetic Applications and Reactivity

As a versatile intermediate, 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride participates in numerous synthetic pathways. Its amine group enables reductive aminations, nucleophilic substitutions, and condensations, while the tetrahydronaphthalene scaffold provides a rigid framework for stereoselective modifications . Industrial applications include:

  • Pharmaceutical Synthesis: Serving as a precursor to bioactive molecules, particularly those targeting neurological and cardiovascular systems. The amine group can be functionalized to produce secondary amines or amides, enhancing binding affinity in drug candidates .

  • Agrochemical Development: Used in the synthesis of herbicides and pesticides, where its bicyclic structure contributes to lipid solubility and environmental persistence .

  • Specialty Chemicals: Incorporated into ligands for catalysis or dyes due to its aromatic and electron-donating properties .

A notable advantage is its regioselective reactivity, which allows chemists to modify specific positions on the tetrahydronaphthalene ring without disrupting the amine functionality .

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4 (H302)Avoid ingestion; seek medical attention if swallowed
Skin IrritationCategory 2 (H315)Wear protective gloves; wash skin thoroughly after exposure
Eye IrritationCategory 2A (H319)Use safety goggles; rinse eyes with water for 15 minutes
Respiratory IrritationCategory 3 (H335)Use in ventilated areas; avoid inhalation of dust

First-aid measures include immediate rinsing of affected areas and medical consultation for significant exposure . The compound is strictly designated for laboratory use and is unsuitable for human or household applications .

Industrial Manufacturing and Quality Assurance

Commercial production of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride adheres to ISO-certified processes to ensure high purity (≥98%) and batch consistency . Key manufacturing details include:

  • Synthesis Scale: Produced in multi-kilogram quantities to meet demand from pharmaceutical and academic sectors .

  • Storage Stability: Retains chemical integrity for up to two years when stored at 20°C in sealed containers .

  • Quality Control: Rigorous HPLC and NMR analyses verify purity and structural conformity .

Suppliers such as MolCore BioPharmatech emphasize traceability and compliance with global regulatory standards, ensuring reliability for critical research applications .

Research Use and Formulation Strategies

In experimental settings, the compound is typically prepared as stock solutions in dimethyl sulfoxide (DMSO) or methanol at concentrations up to 10 mM . The following table outlines recommended preparation protocols:

Stock ConcentrationVolume for 1 mgVolume for 10 mg
1 mM5.0582 mL50.5817 mL
5 mM1.0116 mL10.1163 mL
10 mM0.5058 mL5.0582 mL

For in vivo studies, formulations often combine the compound with PEG 300 and Tween 80 to enhance bioavailability, followed by dilution in aqueous solutions . Stability is maximized by avoiding repeated freeze-thaw cycles and storing aliquots at -80°C .

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